Demycarosyl-3D-|A-D-digitoxosylmithramycin SK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is a recently isolated analogue of mithramycin A. This compound has shown significant differences from mithramycin A in terms of DNA binding strength and selectivity, which correlate with a better therapeutic index and reduced toxicity in animal studies . Demycarosyl-3D-β-D-digitoxosylmithramycin SK exhibits potent anti-tumor activity against various cancer cell lines, particularly ovarian tumor cells .
準備方法
Synthetic Routes and Reaction Conditions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is generated through combinatorial biosynthesis. This involves modifying the sugar profile and the 3-side chain of mithramycin A. The compound is produced by Streptomyces argillaceus, a bacterium known for producing antitumor compounds .
Industrial Production Methods
Industrial production of demycarosyl-3D-β-D-digitoxosylmithramycin SK involves large-scale fermentation processes using genetically engineered strains of Streptomyces argillaceus. These strains are optimized to produce high yields of the compound through controlled fermentation conditions .
化学反応の分析
Types of Reactions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demycarosyl-3D-β-D-digitoxosylmithramycin SK. These derivatives can have different biological activities and therapeutic potentials .
科学的研究の応用
Demycarosyl-3D-β-D-digitoxosylmithramycin SK has a wide range of scientific research applications:
作用機序
Demycarosyl-3D-β-D-digitoxosylmithramycin SK exerts its effects by binding to GC-rich DNA sequences. This binding inhibits the interaction of transcription factors, such as Sp1, with their target DNA sequences. As a result, the expression of key oncogenic and angiogenic genes is inhibited, leading to reduced tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by activating pro-apoptotic pathways .
類似化合物との比較
Similar Compounds
Mithramycin A: The parent compound from which demycarosyl-3D-β-D-digitoxosylmithramycin SK is derived.
Demycarosylmithramycin SDK: Another derivative with high antitumor activity.
Demycarosyl-3D-β-D-digitoxosylmithramycin SDK: A similar compound with modifications in both the sugar profile and the 3-side chain.
Uniqueness
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is unique due to its improved DNA binding selectivity and reduced toxicity compared to mithramycin A. These properties make it a promising candidate for further development as a chemotherapeutic agent .
特性
分子式 |
C50H72O23 |
---|---|
分子量 |
1041.1 g/mol |
IUPAC名 |
(2S,3S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1 |
InChIキー |
SIAGEHVRBMLBNH-JWBJHLEKSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)O[C@@H]3C[C@@H](O[C@@H]([C@H]3O)C)O[C@H]4[C@@H](CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)[C@@H]([C@H](C(=O)C)O)OC)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。